molecular formula C10H13IN2 B8801753 5-Iodo-2-(piperidin-1-yl)pyridine CAS No. 494771-66-3

5-Iodo-2-(piperidin-1-yl)pyridine

Cat. No.: B8801753
CAS No.: 494771-66-3
M. Wt: 288.13 g/mol
InChI Key: UFCQENQPJATRBG-UHFFFAOYSA-N
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Description

5-Iodo-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13IN2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Here are some notable applications:

  • Antiviral Activity : Research has indicated that derivatives of piperidine compounds, including those with pyridine rings, exhibit significant activity against HIV-1. For instance, certain piperidine derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment regimens .
  • Antimicrobial Properties : Studies have demonstrated that compounds containing piperidine and pyridine can possess antibacterial and antifungal activities. For example, derivatives similar to 5-Iodo-2-(piperidin-1-yl)pyridine have been synthesized and tested for efficacy against various strains of bacteria and fungi, revealing promising results in inhibiting growth .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules:

  • Synthesis of Piperidine Derivatives : The compound can be utilized as a building block for synthesizing various piperidine derivatives through palladium-catalyzed reactions. These reactions often yield high selectivity and efficiency, making them valuable in drug discovery processes .
  • Functionalization Reactions : The presence of the iodine atom allows for further functionalization through nucleophilic substitution reactions. This characteristic is exploited to introduce diverse functional groups, enhancing the compound's versatility in synthetic organic chemistry .

Case Study 1: Antiviral Development

A study focused on the synthesis of novel NNRTIs derived from piperidine structures demonstrated that modifications at the pyridine ring could significantly enhance antiviral potency. The this compound derivative was evaluated alongside other compounds, showing improved interaction with HIV reverse transcriptase compared to existing drugs .

Case Study 2: Antimicrobial Screening

Another investigation involved synthesizing a series of this compound analogs and assessing their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated several compounds with potent inhibitory effects, suggesting that structural modifications could lead to new antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 serves as an effective leaving group due to pyridine's electron-withdrawing nature. Key reactions include:

Reaction TypeConditionsProductYieldSource
Sonogashira CouplingPd/Cu catalysis, alkyne derivatives5-Alkynyl-2-(piperidin-1-yl)pyridine55–85%
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl/heteroaryl boronic acids5-Aryl-2-(piperidin-1-yl)pyridine60–92%

Mechanism : Oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation and reductive elimination. The bulky piperidine group at position 2 directs coupling to position 5 .

Piperidine Functionalization

The piperidine ring undergoes modifications via:

N-Alkylation

  • Reacts with alkyl halides (e.g., bromoethane) under basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts .

  • Yields range from 70–90% depending on steric hindrance .

Ring-Opening Reactions

  • Treatment with HCl generates 2-aminopyridine derivatives via cleavage of the N–C bond .

Electrophilic Substitution

The pyridine ring participates in electrophilic reactions at position 4 (meta to piperidine):

ReactionReagentProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-5-iodo-2-(piperidin-1-yl)pyridine85%
HalogenationCl₂, FeCl₃4-Chloro-5-iodo-2-(piperidin-1-yl)pyridine78%

Note : Piperidine’s electron-donating effect deactivates the ring but directs electrophiles to position 4 .

Reductive Deiodination

  • Catalytic hydrogenation (H₂, Pd/C) removes iodine to yield 2-(piperidin-1-yl)pyridine .

  • Yields: 90–95% under 1 atm H₂ at 25°C .

Cross-Coupling via Radical Pathways

  • Photoredox catalysis with Ru(bpy)₃²⁺ enables C–H functionalization at position 3 :

    • Reacts with acrylates to form 3-alkylated derivatives (yield: 65%) .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C via C–I bond homolysis.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states .

Properties

CAS No.

494771-66-3

Molecular Formula

C10H13IN2

Molecular Weight

288.13 g/mol

IUPAC Name

5-iodo-2-piperidin-1-ylpyridine

InChI

InChI=1S/C10H13IN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

UFCQENQPJATRBG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 2-chloro-5-iodopyridine and piperidine by the method of Example 9 (d).
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